Fmoc-Ser(tBu)-OH

描述

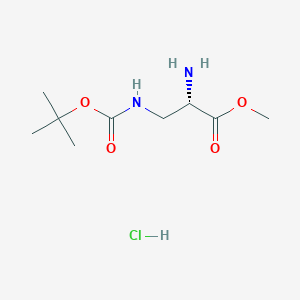

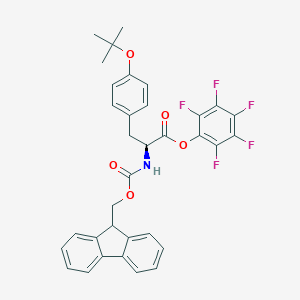

Fmoc-Ser(tBu)-OH is a standard serine derivative utilized in solid phase peptide synthesis by Fmoc-based procedures . It is an N-terminal protected reagent used in peptide synthesis .

Synthesis Analysis

Fmoc-Ser(tBu)-OH is frequently used as a protecting group for amines, where the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The tert-butyl protecting group on the Fmoc-Ser(tBu)-OH sidechain can be removed with the acidic conditions utilized to cleave peptides from Wang or Rink amide resins .Molecular Structure Analysis

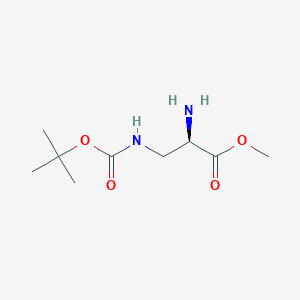

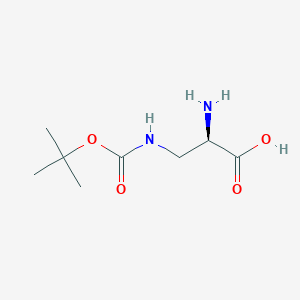

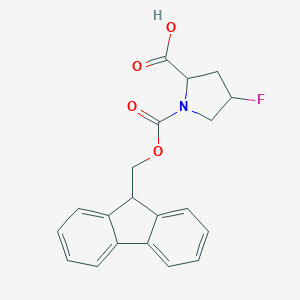

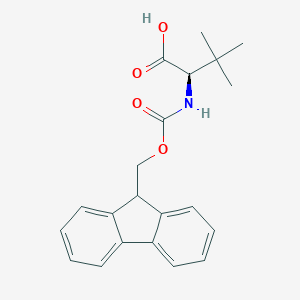

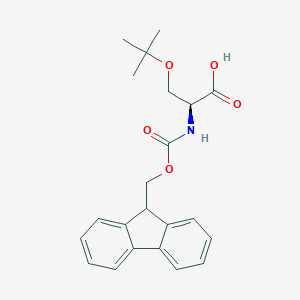

The molecular formula of Fmoc-Ser(tBu)-OH is C22H25NO5 . It has a molar mass of 383.4 g/mol .Chemical Reactions Analysis

Fmoc-Ser(tBu)-OH is used in the total synthesis of an antibiotic, daptomycin, by cyclization via a chemoselective serine ligation . It is also used for coupling serine into peptide sequences .Physical And Chemical Properties Analysis

Fmoc-Ser(tBu)-OH is a white to light yellow crystal powder . It has a density of 1.2±0.1 g/cm3, a boiling point of 578.6±50.0 °C at 760 mmHg, and a flash point of 303.7±30.1 °C .科研应用

Self-Assembly and Material Science : Fmoc-Ser(tBu)-OH demonstrates unique self-assembly properties, forming different morphologies under varying concentration and temperature conditions. This characteristic is significant for designing novel self-assembled architectures in material science and nanotechnology (Kshtriya, Koshti, & Gour, 2021).

Solid-Phase Peptide Synthesis : In solid-phase peptide synthesis, Fmoc-Ser(tBu)-OH can undergo unexpected levels of racemization under continuous-flow conditions. Research has identified protocols to minimize this racemization, which is crucial for the accurate synthesis of peptides (Fenza, Tancredi, Galoppini, & Rovero, 1998).

Stereoselective Polymer-Supported Synthesis : It has been used in the stereoselective synthesis of morpholine- and thiomorpholine-3-carboxylic acid derivatives on a polymer support, showcasing its versatility in creating complex molecules (Králová et al., 2017).

Phosphoserine Peptide Synthesis : In the context of Alzheimer’s research, Fmoc-Ser(tBu)-OH plays a role in the solid-phase synthesis of tau phosphopeptides, significant in understanding Alzheimer’s Disease (Shapiro et al., 1996).

Chemical Transformations : It has been used in the stereocontrolled synthesis of Fmoc-β-nitroalanine, demonstrating its utility in complex chemical transformations (Chauhan & Wilk, 2010).

Peptide Library Screening : Fmoc-Ser(tBu)-OH is utilized in the synthesis of peptide libraries for screening against protein tyrosine phosphatases, highlighting its application in enzymatic studies (Gopishetty et al., 2008).

Manufacturing Hydrophobic Peptides : It is also used in the synthesis of hydrophobic peptides, which are important in cancer vaccine development (Shakoori & Gangakhedkar, 2014).

Solid-Phase Peptide Synthesis Innovations : Research has explored the use of greener solvents in Fmoc/tBu solid-phase peptide synthesis, where Fmoc-Ser(tBu)-OH is frequently employed, contributing to more environmentally sustainable practices in peptide synthesis (Al Musaimi, de la Torre, & Albericio, 2020).

Collagen Peptide Synthesis : Fmoc-Ser(tBu)-OH has been used in the synthesis of collagen peptides, an important area in biomedical research (Ottl, Musiol, & Moroder, 1999).

Safety And Hazards

性质

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO5/c1-22(2,3)28-13-19(20(24)25)23-21(26)27-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,23,26)(H,24,25)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REITVGIIZHFVGU-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601231254 | |

| Record name | N-(9-Fluorenylmethoxycarbonyl)-O-tert-butylserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601231254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Ser(tBu)-OH | |

CAS RN |

71989-33-8 | |

| Record name | N-(9-Fluorenylmethoxycarbonyl)-O-tert-butylserine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71989-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(9-Fluorenylmethoxycarbonyl)-O-tert-butylserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601231254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-(tert-butyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-serine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.306 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Fmoc-O-tert-butyl-L-serine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZK6MDK63M3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。